REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[C-:12]#[N:13].[Na+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+].[OH2:21]>CCO>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:10])[NH:19][C:12](=[O:21])[NH:13][C:15]2=[O:18])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2,3.4.5|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C)=O
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Name
|
|
Quantity
|
4.71 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting precipitate filtered
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Type
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WASH
|
Details
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rinsed with water
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Type
|
CUSTOM
|
Details
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to produce a white solid
|
Type
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EXTRACTION
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Details
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The filtrate was extracted with EtOAc (2×250 mL)
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Type
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WASH
|
Details
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The combined organic extracts were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
collected above
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1(C(NC(N1)=O)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |